molecular formula C7H11N3O B12970861 2-Isopropyloxazole-4-carboximidamide

2-Isopropyloxazole-4-carboximidamide

Cat. No.: B12970861
M. Wt: 153.18 g/mol
InChI Key: ZSKHADMJAPHAGU-UHFFFAOYSA-N
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Description

2-Isopropyloxazole-4-carboximidamide is a heterocyclic compound featuring an oxazole ring substituted with an isopropyl group and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyloxazole-4-carboximidamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isopropyl-substituted oxazole with a suitable amidine precursor. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyloxazole-4-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese dioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different substituents, while substitution reactions can introduce new functional groups to the oxazole ring .

Scientific Research Applications

2-Isopropyloxazole-4-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropyloxazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Isopropyloxazole-4-carboximidamide include other oxazole derivatives and carboximidamide-containing compounds. Examples include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-propan-2-yl-1,3-oxazole-4-carboximidamide

InChI

InChI=1S/C7H11N3O/c1-4(2)7-10-5(3-11-7)6(8)9/h3-4H,1-2H3,(H3,8,9)

InChI Key

ZSKHADMJAPHAGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CO1)C(=N)N

Origin of Product

United States

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